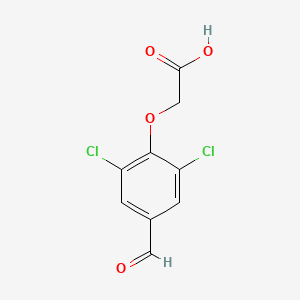

2-(2,6-Dichloro-4-formylphenoxy)acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

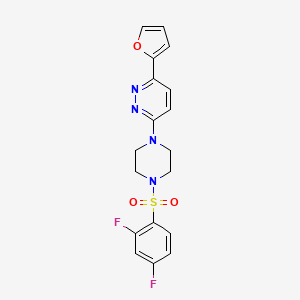

The molecular structure of 2-(2,6-Dichloro-4-formylphenoxy)acetic acid consists of a phenyl ring with two chlorine atoms (at positions 2 and 6), a formyl group (CHO) attached at position 4, and an acetic acid moiety (CH2COOH) at the other end. The compound’s chemical formula indicates its composition of carbon, hydrogen, chlorine, and oxygen atoms .

Applications De Recherche Scientifique

Crystal Structure and Complex Formation

2-(2,6-Dichloro-4-formylphenoxy)acetic acid has been a subject of study for its interaction with metals, leading to the formation of various complexes. Research by O'reilly et al. (1987) delved into metal phenoxyalkanoic acid interactions, specifically examining the crystal structures of this compound and its zinc(II) complex. The study provided insights into the stereochemistry of these complexes, highlighting the role of hydrogen bonding and coordination in determining their structures. The findings contribute to a deeper understanding of the molecular interactions and potential applications in materials science and coordination chemistry (O'reilly, Smith, Kennard, & Mak, 1987).

Antimicrobial and Anti-mycobacterial Applications

The compound has been explored for its potential in medicinal chemistry, particularly in synthesizing novel derivatives with antimicrobial properties. Noolvi et al. (2016) synthesized a series of 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid and evaluated their antimicrobial activities. These derivatives exhibited significant activity against various microbial strains, suggesting the compound's utility in developing new antimicrobial agents (Noolvi, Patel, Kamboj, & Cameotra, 2016). Similarly, Yar, Siddiqui, and Ali (2006) investigated phenoxy acetic acid derivatives for their anti-mycobacterial activities against Mycobacterium tuberculosis H37Rv, highlighting the compound's potential in tuberculosis treatment (Yar, Siddiqui, & Ali, 2006).

Environmental Applications

The chemical's role extends to environmental science, particularly in water purification and herbicide degradation. Matthews (1990) explored the use of titanium dioxide suspensions under near-UV light for oxidizing various solutes, including phenoxy acetic acids. This process effectively mineralized these compounds, demonstrating a method for detoxifying water from agricultural runoffs containing phenoxy herbicides (Matthews, 1990). Furthermore, optimization of advanced oxidation processes for degrading 2,4-dichlorophenoxy acetic acid in aqueous solutions emphasizes the compound's environmental impact and its mitigation strategies (Mehralipour & Kermani, 2021).

Propriétés

IUPAC Name |

2-(2,6-dichloro-4-formylphenoxy)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2O4/c10-6-1-5(3-12)2-7(11)9(6)15-4-8(13)14/h1-3H,4H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBKUITQBQNMEDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)OCC(=O)O)Cl)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-5-phenyloxazole-2-carboxamide](/img/structure/B2695769.png)

![1-(6-methoxybenzo[d]thiazol-2-yl)-N-methylpiperidine-4-carboxamide](/img/structure/B2695774.png)

![2-(2-chloro-6-fluorophenyl)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)ethan-1-one](/img/structure/B2695775.png)

![7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-1,3-dimethyl-8-(4-methylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2695780.png)

![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide](/img/structure/B2695783.png)

![3-[(5Z)-2,4-dioxo-5-[(E)-3-phenylprop-2-enylidene]-1,3-thiazolidin-3-yl]-N-(4-hydroxyphenyl)propanamide](/img/structure/B2695788.png)